(1S,2R)-N-Acetyl Ephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-N-Acetyl Ephedrine is a chiral compound derived from ephedrine, an alkaloid commonly found in plants of the Ephedra genus. This compound is known for its stimulant properties and has been used in various medicinal applications. The stereochemistry of this compound plays a crucial role in its pharmacological activity, making it a subject of interest in both pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N-Acetyl Ephedrine typically involves the acetylation of (1S,2R)-ephedrine. One common method is to react (1S,2R)-ephedrine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-N-Acetyl Ephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary alcohol group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for chlorination reactions.
Major Products Formed
The major products formed from these reactions include various ephedrine derivatives, which can have different pharmacological properties. For example, oxidation can yield (1S,2R)-N-acetyl norephedrine, while reduction can produce (1S,2R)-N-methyl ephedrine .
Scientific Research Applications
(1S,2R)-N-Acetyl Ephedrine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions such as asthma and nasal congestion.
Industry: The compound is used in the production of various pharmaceuticals and dietary supplements
Mechanism of Action
(1S,2R)-N-Acetyl Ephedrine exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that activates adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s molecular targets include alpha and beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: The parent compound, known for its stimulant and bronchodilator effects.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.
Norephedrine: A metabolite of ephedrine with similar pharmacological properties.
Methylephedrine: A derivative with enhanced stimulant effects
Uniqueness
(1S,2R)-N-Acetyl Ephedrine is unique due to its specific stereochemistry, which influences its interaction with biological targets. This makes it more selective in its action compared to other ephedrine derivatives. Its acetyl group also provides additional stability and modifies its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 |
InChI Key |
ZZGMTCKULVMTDB-PKEIRNPWSA-N |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.